ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thio derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products may include alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can play crucial roles in binding interactions and the overall bioactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
- Ethyl 4-fluoro-1-propyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different binding affinities and reaction pathways .
Properties
IUPAC Name |
ethyl 4-iodo-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVVTOUWAJYJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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